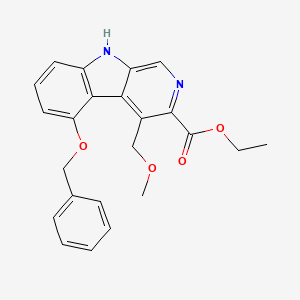

Ethyl 5-benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylate

Übersicht

Beschreibung

Vorbereitungsmethoden

ZK 91296 can be synthesized through two related methods:

-

First Method

Step 1: Condensation of methoxyacetaldehyde with isopropylamine to form methoxyacetaldehyde isopropylimine.

Step 2: Treatment of methoxyacetaldehyde isopropylimine with 4-benzyloxyindole in acetic acid to yield 4-benzyloxy-3-(1-isopropylamino-2-ethoxyethyl)indole.

Step 3: Reaction of the product with ethyl nitroacetate in hot toluene to form ethyl 3-(4-benzyloxyindol-3-yl)-2-nitro-5-oxahexanoate.

Step 4: Reduction with hydrogen over Raney-Nickel in ethanol to give ethyl 3-(4-benzyloxyindol-3-yl)-2-amino-5-oxahexanoate.

Step 5: Cyclization with paraformaldehyde in refluxing benzene to obtain the final product.

-

Second Method

Step 1: Cyclization of ethyl 3-(4-benzyloxyindol-3-yl)-2-amino-5-oxahexanoate with glyoxylic acid to yield a mixture of tetrahydrocarboline and dihydrocarboline.

Step 2: Decarboxylation and dehydrogenation with sulfur at 140°C to produce ZK 91296.

Analyse Chemischer Reaktionen

ZK 91296 unterliegt verschiedenen chemischen Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

1.1. Benzodiazepine Receptor Modulation

ZK 91296 exhibits selective binding affinity to benzodiazepine receptors, which are crucial in modulating neurotransmitter activity within the central nervous system. This compound acts as a partial agonist at these receptors, leading to various pharmacological effects such as:

- Anxiolytic Effects : It has been shown to alleviate anxiety without significantly impairing cognitive functions, making it a potential candidate for treating anxiety disorders .

- Sedative Properties : The compound promotes sedation, providing a calming effect while maintaining clarity of consciousness .

1.2. Appetite Suppression

Research indicates that ZK 91296 can effectively suppress appetite and alter macronutrient preferences. In animal studies, administration of this compound resulted in a significant reduction in food intake at doses as low as 4 mg/kg . This effect is particularly relevant for developing treatments for obesity and related metabolic disorders.

2.1. Appetite Regulation Studies

In a study examining the anorectic effects of beta-carboline derivatives, ZK 91296 was administered intraperitoneally to rats. The results demonstrated that:

- Cumulative Food Intake : Rats treated with ZK 91296 showed a decrease in cumulative food intake compared to control groups, indicating its potential use in weight management strategies .

2.2. Benzodiazepine Receptor Interaction Studies

A series of experiments were conducted to evaluate the binding affinity and functional activity of ZK 91296 at benzodiazepine receptors:

- Binding Affinity : The compound exhibited high affinity for benzodiazepine receptors, with effective concentrations ranging from 0.5 to 22 nM .

- In Vivo Effects : While some analogs demonstrated anticonvulsant properties, ZK 91296 did not exhibit such effects but instead acted as an antagonist to diazepam's effects in certain contexts .

Wirkmechanismus

ZK 91296 exerts its effects by acting as a partial agonist at benzodiazepine receptors. This means it binds to these receptors and activates them, but not to the same extent as full agonists like diazepam. This partial agonism may explain why ZK 91296 requires higher receptor occupancy for the same effect against chemical convulsants and for behavioral effects . Additionally, it has been identified as a translocator protein inhibitor, which may contribute to its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

ZK 91296 kann mit anderen Benzodiazepinrezeptor-Liganden verglichen werden, wie z. B.:

Diazepam: Ein voller Agonist an Benzodiazepinrezeptoren, bekannt für seine sedativen und anxiolytischen Wirkungen.

Imidazenil: Ein partieller Agonist, der eine robuste Anti-Konflikt-Aktivität erzeugt, ähnlich wie Bretazenil.

ZK 91296 ist aufgrund seiner selektiven Bindung und partiellen Agonisten-Eigenschaften einzigartig, die zu einem einzigartigen pharmakologischen Profil mit potenziellen therapeutischen Anwendungen bei Epilepsie und Angststörungen führen .

Biologische Aktivität

Talbutal is a barbiturate classified as a short to intermediate-acting sedative and hypnotic. Its primary mechanism of action involves modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS), leading to various pharmacological effects. This article explores the biological activity of Talbutal, including its pharmacodynamics, clinical implications, and potential side effects.

Talbutal exerts its effects by binding to GABA-A receptors, specifically at a distinct site associated with a chloride ionophore. This binding increases the duration for which the chloride ionophore remains open, enhancing the inhibitory effect of GABA on postsynaptic neurons in the thalamus. This prolonged inhibition can lead to various CNS effects ranging from sedation to anesthesia at higher doses .

Pharmacological Properties

- Classification : Barbiturate

- Duration of Action : Short to intermediate

- Molecular Weight : 54,288.16 Da

- Half-Life : Approximately 15 hours .

Clinical Applications

Talbutal is primarily used for:

- Sedation : It is effective in inducing sleep and reducing anxiety.

- Hypnosis : Used in situations requiring sedation before procedures.

Dosage varies based on individual needs, typically ranging from 2 to 10 mg administered multiple times daily depending on the condition being treated .

Side Effects and Toxicity

While Talbutal can be effective, it also has a range of potential side effects:

- Common Side Effects : Drowsiness, confusion, and respiratory depression.

- Serious Reactions : Acute poisoning can lead to coma, hypotension, and shock.

- Paradoxical Reactions : In some cases, patients may experience increased anxiety or agitation instead of sedation .

Case Study 1: Sedative Use in Anxiety Disorders

A study involving patients with anxiety disorders demonstrated that Talbutal effectively reduced symptoms when administered in controlled doses. Patients reported significant improvements in sleep quality and reduced anxiety levels after treatment over several weeks.

Case Study 2: Long-term Use and Monitoring

Long-term use of Talbutal has raised concerns regarding potential blood dyscrasias. Regular monitoring of blood counts is recommended due to risks such as neutropenia and jaundice observed in some patients during extended therapy .

Data Table: Pharmacological Effects of Talbutal

| Effect | Description |

|---|---|

| Sedation | Induces sleep; reduces anxiety |

| Hypnosis | Facilitates procedural sedation |

| CNS Depression | Can lead to coma at high doses |

| Toxicity | Symptoms include confusion, respiratory issues |

Eigenschaften

IUPAC Name |

ethyl 4-(methoxymethyl)-5-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-3-28-23(26)22-16(14-27-2)20-18(12-24-22)25-17-10-7-11-19(21(17)20)29-13-15-8-5-4-6-9-15/h4-12,25H,3,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPXOWCKXUEKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC=C3OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401004051 | |

| Record name | Ethyl 5-(benzyloxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83910-34-3 | |

| Record name | ZK 91296 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083910343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-(benzyloxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.